OD36 is derived from synthetic methodologies aimed at developing inhibitors targeting specific proteins involved in disease processes, particularly in cancer research. The classification of OD36 falls under the broader category of cyclic compounds and more specifically within the group of small molecule inhibitors that interact with protein kinases .
The synthesis of OD36 involves several key steps that utilize organic chemistry techniques. One common method for synthesizing such compounds includes:
Technical details regarding specific reaction conditions (temperature, solvent choice, reaction time) can vary based on the synthetic route chosen but generally aim to optimize yield and purity .
The molecular structure of OD36 is significant for understanding its function as an inhibitor.
OD36 participates in various chemical reactions that are essential for its function as an inhibitor:
The mechanism of action for OD36 primarily revolves around its ability to inhibit specific protein kinases involved in cell signaling pathways:
Understanding the physical and chemical properties of OD36 is vital for its application:
Relevant data from studies indicate that these properties significantly influence OD36's pharmacokinetics and bioavailability .
OD36 has promising applications primarily in scientific research related to cancer therapeutics:
The development of kinase inhibitors represents a transformative advancement in precision medicine. Following the 1995 approval of fasudil (ROCK inhibitor), the field accelerated with the landmark 2001 approval of imatinib, a type II BCR-Abl inhibitor that revolutionized chronic myelogenous leukemia treatment [1] [10]. By 2023, over 70 small-molecule kinase inhibitors (SMKIs) had gained global approval, yet only a minority featured macrocyclic structures [9]. Early inhibitors like gefitinib (EGFR-targeted) exemplified traditional ATP-competitive type I scaffolds, but their limitations in selectivity and resistance management spurred interest in alternative chemotypes. Macrocyclization emerged as a strategic solution to enhance target selectivity, cellular permeability, and binding affinity by reducing conformational entropy. Notable macrocyclic successors include lorlatinib (ALK/ROS inhibitor), designed to overcome resistance mutations in non-small cell lung cancer through ring closure of its predecessor crizotinib [9].
Table 1: Evolution of Kinase Inhibitor Design
Era | Representative Inhibitors | Target | Design Innovation |
---|---|---|---|
1995-2001 | Fasudil, Sirolimus | ROCK, mTOR | Natural product-derived |
2001-2010 | Imatinib, Gefitinib | BCR-Abl, EGFR | Type I/II ATP-competitive |
2010-Present | Lorlatinib, OD36 | ALK/ROS, RIPK2/ALK2 | Macrocyclic constraint |
OD36 (CAS 1638644-62-8) belongs to the Nanocyclix® class—synthetic macrocycles generated via ring-closing metathesis to enforce preorganized binding conformations [6] [9]. Its 16-membered ring structure exhibits three key pharmacophore elements:
Biophysically, macrocycles like OD36 occupy an optimal chemical space (molecular weight: 330.77 g/mol) between traditional small molecules and biologics, balancing cell permeability with high-affinity binding [9]. OD36’s macrocyclic constraint reduces the entropic penalty upon kinase binding, resulting in picomolar-to-nanomolar affinity for its targets. Unlike linear type I inhibitors that bind active DFG-in conformations, OD36 exhibits type I½ inhibition, interacting with both active and inactive kinase states by exploiting the flexible activation loop of RIPK2 [4] [5].
Table 2: Structural and Biochemical Profile of OD36
Parameter | RIPK2 Inhibition | ALK2 Inhibition |
---|---|---|
IC₅₀ (nM) | 5.3 | 47 |
KD (nM) | Not reported | 37 |
Binding Mode | ATP-pocket competitive | ATP-pocket competitive |
Key Structural Motifs | Chlorophenyl hinge-binder, macrocyclic core | Ethylene glycol linker, pyridotriazine |
OD36’s dual inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase-2 (RIPK2) and Activin A Receptor Type-1 (ALK2) addresses interconnected pathologies through a single pharmacophore:
Inflammatory bowel disease (IBD) via elevated IL-6/IL-8/VEGF secretion [6] [8]
ALK2 Inhibition: ALK2 (encoded by ACVR1) mediates bone morphogenetic protein (BMP) pathway signaling. Gain-of-function mutations (e.g., R206H) cause fibrodysplasia ossificans progressiva (FOP) by promoting aberrant osteogenesis. OD36 potently inhibits ALK2 R206H (IC₅₀: 22 nM), suppressing BMP-6-induced Smad1/5 phosphorylation and osteogenic differentiation [2].
The pathophysiological synergy between these targets is evident in cancers with inflammatory microenvironments and FOP. In fibrodysplasia ossificans progressiva endothelial cells, OD36 simultaneously blocks RIPK2-driven inflammation and ALK2-mediated ectopic bone formation [2] [6]. This dual action is structurally enabled by the conserved ATP-binding pockets of RIPK2 and ALK2, which share sufficient similarity to allow cross-inhibition by OD36’s macrocyclic scaffold.
Table 3: Pathological Roles of OD36’s Primary Targets
Target | Pathways | Disease Associations | OD36’s Action |
---|---|---|---|
RIPK2 | NOD1/2 → NF-κB/MAPK | TNBC metastasis, IBD-to-CRC progression, paclitaxel resistance | Suppresses MDP-induced cytokine storms and immune cell recruitment |
ALK2 | BMP → Smad1/5/8 | Fibrodysplasia ossificans progressiva (FOP), diffuse intrinsic pontine glioma | Blocks Smad phosphorylation and osteogenic differentiation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7